molecular formula C23H26N2O4 B2773283 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-71-7

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2773283
CAS RN: 869078-71-7
M. Wt: 394.471
InChI Key: RUSPUDSULMOQRS-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthetic Pathways for Related Compounds : Research on the synthesis of novel compounds with potential biological activities often involves complex synthetic pathways to introduce specific functional groups that may enhance the compound's biological activity or selectivity towards certain biological targets. For example, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, highlights the intricate synthetic strategies employed to construct complex molecular architectures from simpler starting materials (N. Saito et al., 1997).

  • Antimicrobial and Anticancer Agents : The development of antimicrobial and anticancer agents remains a significant area of research in medicinal chemistry. Compounds structurally similar to the query molecule have been synthesized and evaluated for their antimicrobial activity, as seen in the synthesis of 1,5‐benzothiazepine derivatives and their ribofuranosides, showcasing the potential for these molecules to serve as templates for developing new therapeutic agents (G. Singh et al., 2002).

  • Role of Linkers in Ligand Design : The design of ligands for specific receptors often involves the strategic placement of linkers to modulate the interaction with the target. Research on the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor among substituted 1,3,5-triazinylpiperazines demonstrates the critical role of linkers in affecting the ligand's affinity and selectivity, which could be relevant to the design and optimization of compounds for specific biological targets (D. Łażewska et al., 2019).

  • Pharmacological Activities of Natural Product Derivatives : The isolation of novel compounds from natural sources, such as marine-derived fungi or plants, and their subsequent evaluation for pharmacological activities, such as anti-inflammatory, antioxidative, and antimicrobial effects, underscores the potential of natural product derivatives in drug discovery. This approach highlights the importance of exploring the diversity of chemical structures found in nature for their potential therapeutic benefits (Fasina Makkar & K. Chakraborty, 2018).

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-9-11-25(12-10-24)15-19-20(26)8-7-18-22(27)21(29-23(18)19)14-16-5-4-6-17(13-16)28-2/h4-8,13-14,26H,3,9-12,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPUDSULMOQRS-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.